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molecular formula C3H8OS2 B125519 Dimercaprol CAS No. 59-52-9

Dimercaprol

Cat. No. B125519
M. Wt: 124.23 g/mol
InChI Key: WQABCVAJNWAXTE-UHFFFAOYSA-N
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Patent
US04702763

Procedure details

To a mixture of 10.18 g (0.082 mole) of 2,3-dimercapto-1-propanol, 20 mL of cyclohexane, and 5.0 g (0.086 mole) of acetone was added 4 drops of concentrated hydrochloric acid, and the mixture was stirred at reflux temperature for 3.5 hours to give, after fractional distillation of the reaction mixture, 5.85 g of a colorless oil, bp 96°-106° C./1.2-1.5 mm Hg, which solidified on standing. Recrystallization from toluene-hexane gave 3.96 g of product, mp 45°-50° C.
Quantity
10.18 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][CH:2]([CH2:5][SH:6])[CH2:3][OH:4].[CH3:7][C:8]([CH3:10])=O>Cl.C1CCCCC1>[CH3:7][C:8]1([CH3:10])[S:1][CH:2]([CH2:3][OH:4])[CH2:5][S:6]1

Inputs

Step One
Name
Quantity
10.18 g
Type
reactant
Smiles
SC(CO)CS
Name
Quantity
5 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
to give
DISTILLATION
Type
DISTILLATION
Details
after fractional distillation of the reaction mixture, 5.85 g of a colorless oil, bp 96°-106° C./1.2-1.5 mm Hg, which
CUSTOM
Type
CUSTOM
Details
Recrystallization from toluene-hexane

Outcomes

Product
Name
Type
product
Smiles
CC1(SCC(S1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.96 g
YIELD: CALCULATEDPERCENTYIELD 29.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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